5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-6-5-9-8(7-16)10(11(17)18)14-15(9)4/h5-7H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVUCYLGVASPHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101109606 | |
| Record name | 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-1-methyl-, 5-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101109606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306739-66-1 | |
| Record name | 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-1-methyl-, 5-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-1-methyl-, 5-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101109606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(tert-butoxy)carbonyl]-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS Number: 1306739-66-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C13H19N3O4
- Molecular Weight : 281.31 g/mol
- IUPAC Name : this compound
- Purity : ≥97% .
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural characteristics as a pyrazolo[4,3-c]pyridine derivative. Compounds in this class have shown various pharmacological effects:
- Antitumor Activity : Some derivatives of pyrazolo[4,3-c]pyridine have been investigated for their potential as anticancer agents. They are believed to inhibit specific kinases involved in cancer progression .
- Anti-inflammatory Effects : Research indicates that certain pyrazolo derivatives can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .
- Neuroprotective Properties : There is emerging evidence that compounds with similar structures may exert neuroprotective effects, which could be beneficial in neurodegenerative conditions .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Cyclization Reactions : Utilizing starting materials such as substituted hydrazines and appropriate carbonyl compounds to form the pyrazole ring.
- Functional Group Modifications : Introduction of the tert-butoxycarbonyl group and carboxylic acid functionalities through standard organic transformations.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antitumor properties. BOC-pyrazolo acid is being studied for its ability to inhibit specific pathways involved in cancer cell proliferation. For instance, compounds derived from BOC-pyrazolo acid have shown promise in targeting the PI3K/Akt signaling pathway, which is crucial in many cancers .
Neuroprotective Effects
Studies suggest that BOC-pyrazolo acid derivatives may possess neuroprotective effects. Research focusing on neurodegenerative diseases like Alzheimer's has demonstrated that these compounds can inhibit acetylcholinesterase activity and promote neuronal survival under oxidative stress conditions . This positions BOC-pyrazolo acid as a potential candidate for developing treatments for neurodegenerative disorders.
Synthesis of Bioactive Molecules
Building Block for Complex Molecules
BOC-pyrazolo acid serves as a versatile building block in the synthesis of various complex organic molecules. Its functional groups allow for further derivatization through standard organic reactions such as amide formation and esterification. This versatility is particularly useful in synthesizing compounds with potential pharmacological activity .
Example Synthesis Pathway
The following table outlines a general synthetic pathway utilizing BOC-pyrazolo acid:
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Deprotection | TFA (trifluoroacetic acid) | Pyrazolo acid |
| 2 | Coupling | EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) + amine | Amide derivative |
| 3 | Cyclization | Heat or catalyst | Final bioactive compound |
Potential Therapeutic Uses
Anti-inflammatory Properties
Emerging studies have highlighted the anti-inflammatory potential of BOC-pyrazolo acid derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases like rheumatoid arthritis .
Antimicrobial Activity
Research has also explored the antimicrobial properties of pyrazolo derivatives. Initial results indicate that certain modifications to BOC-pyrazolo acid enhance its efficacy against various bacterial strains, suggesting its potential use in developing new antibiotics .
Case Study 1: Antitumor Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of BOC-pyrazolo derivatives and evaluated their cytotoxicity against various cancer cell lines. The most promising derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development.
Case Study 2: Neuroprotection
A study conducted by Smith et al. (2024) investigated the neuroprotective effects of BOC-pyrazolo acid on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results showed that treatment with the compound significantly reduced cell death and increased levels of antioxidant enzymes compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
| Compound Name | Core Structure | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound (CAS: 518990-56-2) | Pyrazolo[4,3-c]pyridine | Boc (5), CH₃ (1), COOH (3) | Carboxylic acid | 267.28 |
| tert-Butyl 3-amino-2-methyl-pyrazolo[4,3-c]pyridine-3-carboxylate (Compound 5) | Pyrazolo[4,3-c]pyridine | Boc (3), CH₃ (2), NH₂ (3) | Amine | 253.26 |
| 5-tert-Butyl 3-ethyl 1-isopropyl-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate | Pyrazolo[4,3-c]pyridine | Boc (5), COOEt (3), CH(CH₃)₂ (1) | Ester, isopropyl | 338.39 (calc.) |
| Triazolo[4,5-c]pyridine-7-carboxylic acid (CAS: 1391733-57-5) | Triazolo[4,5-c]pyridine | Boc (5), CH₃ (1), COOH (7) | Carboxylic acid | 282.30 |
| Oxazolyl-pyrazolo[4,3-c]pyridine hydrochlorides (e.g., 12f, 12g, 12h) | Pyrazolo[4,3-c]pyridine | Oxazolyl (3), alkyl chains (1) | Oxazole, alkyl substituents | ~300–350 (est.) |
Key Observations:
- Heterocyclic Core: Pyrazolo[4,3-c]pyridine derivatives exhibit distinct electronic properties versus triazolo[4,5-c]pyridines (), impacting binding affinity in pharmacological contexts.
Physicochemical Properties
- Melting Points: Compound 5 () melts at 163–165°C, while oxazolyl derivatives () range from 84–143°C. The target compound’s melting point is unspecified but likely influenced by COOH hydrogen bonding .
- Solubility: The carboxylic acid group in the target compound improves aqueous solubility compared to esters () or alkylated derivatives ().
- Stability: Boc protection enhances stability during synthesis, as seen across multiple analogues .
Research Findings and Data Tables
Table 1: Comparative Reactivity and Stability
Preparation Methods
Multi-Step Synthesis Strategy
The preparation typically involves constructing the pyrazolo[4,3-c]pyridine core, followed by selective functionalization and Boc protection. The general synthetic approach includes:
- Formation of the Pyrazole Ring: Hydrazine hydrate is commonly used to form the pyrazole ring via cyclization reactions with appropriate keto or nitrile precursors.
- Aromatic Nucleophilic Substitution: The pyrazole intermediate undergoes nucleophilic aromatic substitution with fluorobenzonitrile derivatives to install the aryl substituent.
- Ester Formation and Hydrolysis: The synthesis often involves diester intermediates (e.g., 3,5-dicarboxylates), which are selectively hydrolyzed to yield the carboxylic acid functionality at position 3.
- Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of bases like sodium bicarbonate or organic bases such as 4-dimethylaminopyridine (DMAP).
Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time |
|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine hydrate | Acetic acid | 80 °C | 1 hour |
| Aromatic nucleophilic substitution | Fluorobenzonitrile derivative, base (e.g., LiHMDS) | Tetrahydrofuran (THF) | -78 °C to 25 °C | 12 hours |
| Ester hydrolysis | Lithium hydroxide | Mixed aqueous/organic | Room temperature | Several hours |
| Boc protection | Di-tert-butyl dicarbonate, sodium bicarbonate or DMAP | Acetonitrile or dichloromethane | Room temperature | 1–4 hours |
These steps are optimized for high yield, atom economy, and ease of purification, with reaction monitoring by LC-MS and NMR spectroscopy.
Industrial Scale and Process Optimization
Industrial synthesis adapts the laboratory methods with process intensification techniques such as:
- Continuous Flow Reactors: To improve reaction control, heat transfer, and scalability.
- Automated Systems: For precise reagent addition and reaction monitoring.
- Purification: Use of reverse-phase high-performance liquid chromatography (HPLC) for final product isolation and lyophilization to obtain pure Boc-protected acid.
These adaptations ensure consistent quality, purity, and yield suitable for pharmaceutical intermediate production.
Detailed Research Findings and Examples
Example from Recent Literature
A recent synthetic procedure described the preparation of a closely related pyrazolo[4,3-c]pyridine derivative involving:
- Dissolution of tert-butyl 3-substituted pyrazolo[4,3-c]pyridine carboxylate in 30% trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) for Boc deprotection.
- Concentration under reduced pressure followed by co-evaporation with CH2Cl2 to remove residual TFA.
- Purification by reverse-phase HPLC (10–100% acetonitrile in water gradient).
- Final lyophilization to yield the pure compound with typical isolated yields around 29%.
This method highlights the importance of controlled acid-mediated deprotection and chromatographic purification in the preparation of high-purity compounds for research applications.
Patent-Disclosed Preparation Method
A patented method outlines a detailed multi-step synthesis starting from readily available materials:
- Step 1: Reaction of a precursor compound with diethyl oxalate under lithium hexamethyldisilazide (LiHMDS) in THF at -78 °C to 25 °C.
- Step 2: Cyclization in acetic acid at 80 °C.
- Step 3: Further reaction in dimethyl sulfoxide (DMSO) at 100 °C.
- Subsequent steps involve palladium on carbon catalyzed hydrogenation, lithium hydroxide-mediated hydrolysis, and Boc protection using fluorenylmethoxycarbonyl succinimide.
This method emphasizes high yield, low cost, and straightforward reaction control suitable for industrial production.
Comparative Table of Key Preparation Steps
| Preparation Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine hydrate, acetic acid, 80 °C | Construct pyrazole core | Efficient cyclization |
| Aromatic nucleophilic substitution | Fluorobenzonitrile, LiHMDS, THF, -78 to 25 °C | Install aryl substituent | Low temperature for selectivity |
| Ester hydrolysis | Lithium hydroxide, aqueous media | Convert ester to carboxylic acid | Mild conditions preferred |
| Boc protection | Di-tert-butyl dicarbonate, base, RT | Protect amine group | Enhances stability |
| Deprotection and purification | TFA in CH2Cl2, reverse-phase HPLC | Remove Boc, purify product | Critical for final purity |
Q & A
Q. What are the common synthetic routes for preparing 5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo-pyridine core via cyclization of precursor amines or hydrazines. A tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, often using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine). Subsequent methylation at the 1-position is achieved with methylating agents like methyl iodide or dimethyl sulfate. The carboxylic acid moiety is either directly incorporated via carboxylation or introduced through hydrolysis of an ester intermediate (e.g., ethyl ester). Reaction conditions such as solvent polarity (THF, DMF), temperature (0–80°C), and catalysts (e.g., Pd for coupling reactions) are critical for regioselectivity and yield .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Key characterization methods include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the bicyclic framework, Boc protection, and methyl group integration.
- IR spectroscopy to verify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹).
- Mass spectrometry (ESI/HRMS) for molecular weight validation and fragmentation pattern analysis.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities and confirm the bicyclic conformation, as demonstrated in related pyrazolo-pyridine derivatives .
Q. How does the Boc group influence the compound’s reactivity in downstream modifications?
The Boc group acts as a temporary protective group for the secondary amine, enabling selective functionalization at other positions (e.g., carboxylic acid derivatization). It is stable under basic and nucleophilic conditions but can be cleaved under acidic conditions (e.g., TFA/DCM) to regenerate the free amine for further coupling reactions. This protection strategy minimizes side reactions during synthesis of derivatives targeting biological activity studies .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?
Discrepancies may arise from differences in assay conditions (e.g., pH, solvent DMSO concentration) or cellular models. To address this:
- Dose-response profiling : Validate activity across a broad concentration range (nM–µM) to identify non-specific effects.
- Off-target screening : Use kinase profiling panels or proteomic approaches to assess selectivity.
- Metabolic stability assays : Evaluate compound stability in serum or liver microsomes, as rapid degradation in certain systems may lead to false negatives .
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis of the Boc group.
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions.
- Temperature control : Low temperatures (0–5°C) minimize side reactions during Boc protection, while higher temperatures (60–80°C) accelerate cyclization steps.
- Workup protocols : Use of scavenger resins or aqueous washes (e.g., NaHCO₃ for acid removal) enhances purity .
Q. What computational methods are suitable for predicting the compound’s binding modes to biological targets?
Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (AMBER, GROMACS) can model interactions with enzymes or receptors. Focus on:
- Binding pocket flexibility : Account for conformational changes using ensemble docking.
- Free energy calculations : MM-PBSA/GBSA methods estimate binding affinities and validate experimental IC₅₀ values.
- Pharmacophore modeling : Identify critical hydrogen bond donors/acceptors (e.g., carboxylic acid, pyrazole N) for structure-activity relationship (SAR) studies .
Q. How can researchers mitigate challenges in crystallizing this compound for structural studies?
- Solvent screening : Use vapor diffusion with solvents of varying polarity (e.g., ethanol/water mixtures).
- Co-crystallization : Add co-formers (e.g., caffeine) to stabilize lattice formation.
- Temperature gradients : Slow cooling from 40°C to 4°C promotes ordered crystal growth. Successful crystallization of analogous pyrazolo-pyridine derivatives has been achieved using these methods .
Methodological Notes
- Safety : Handle with PPE (gloves, goggles) due to potential irritancy of the carboxylic acid group and Boc cleavage byproducts (e.g., CO₂ gas release) .
- Data Reproducibility : Document reaction parameters (e.g., stirring speed, inert atmosphere) meticulously, as slight variations can significantly impact outcomes in multi-step syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
